molecular formula C9H9N3O2 B7784513 methyl 4-amino-1H-benzimidazole-6-carboxylate

methyl 4-amino-1H-benzimidazole-6-carboxylate

Cat. No. B7784513
M. Wt: 191.19 g/mol
InChI Key: LABKJLODZOOQIF-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-benzimidazole-6-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antineoplastic and Antifilarial Potential : Compounds related to methyl 4-amino-1H-benzimidazole-6-carboxylate demonstrated significant growth inhibition in L1210 cells, suggesting potential antineoplastic properties. These compounds were also found to possess antifilarial activity against adult worms in several species, indicating potential applications in treating filarial infections (Ram et al., 1992).

  • Angiotensin II Receptor Antagonism : Research on derivatives of this compound has revealed their potential as angiotensin II (AII) receptor antagonists, which could have applications in the treatment of hypertension (Kubo et al., 1993).

  • Cancer Treatment : A variant of this compound, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), has been developed as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), showing efficacy in cancer treatment, particularly in combination with other chemotherapeutic agents (Penning et al., 2009).

  • Hydrogen-Bonded Structures : Studies on the structural properties of compounds similar to this compound revealed insights into their hydrogen-bonded chain formations, contributing to our understanding of their potential chemical interactions (Portilla et al., 2007).

  • Synthesis and Structural Studies of Derivatives : Further research into the synthesis and structural properties of amino amide salts derived from related benzimidazole compounds has expanded the knowledge base around these molecules, which could inform future drug design and development (Avila-Montiel et al., 2015).

  • Chemical Reactions and Biological Properties : The chemical behavior of methyl 5(6)-(4-aminophenylthio)-2-benzimidazolylcarbamate, a compound related to this compound, in reactions with carboxylic acid chlorides was studied, providing insights into its potential applications and biological properties (Pilyugin et al., 2003).

properties

IUPAC Name

methyl 7-amino-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABKJLODZOOQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-amino-1H-benzimidazole-6-carboxylate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.